molecular formula C9H8BrFO4S B15262563 Ethyl 3-bromo-4-(fluorosulfonyl)benzoate

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate

Cat. No.: B15262563
M. Wt: 311.13 g/mol
InChI Key: GNGCHEFBFNAVBB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C9H8BrFO4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorosulfonyl, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-(fluorosulfonyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The fluorosulfonyl group can be oxidized to form sulfonic acids using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).

Major Products Formed

    Substitution: Products with nucleophiles replacing the bromine atom.

    Reduction: Alcohol derivatives of the ester group.

    Oxidation: Sulfonic acid derivatives of the fluorosulfonyl group.

Scientific Research Applications

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-(fluorosulfonyl)benzoate involves its reactive functional groups. The bromine and fluorosulfonyl groups can participate in various chemical reactions, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate is unique due to the presence of both bromine and fluorosulfonyl groups on the benzene ring

Biological Activity

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

This compound features a benzoate moiety substituted with a bromine atom and a fluorosulfonyl group. The general structure can be represented as follows:

C9H8BrF2O4S\text{C}_9\text{H}_8\text{BrF}_2\text{O}_4\text{S}

This structure contributes to its reactivity and biological interactions.

The fluorosulfonyl group in this compound is known for its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzymatic activity, potentially influencing various biological pathways. The bromine atom may also enhance the compound's lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Antimicrobial Properties

Recent studies have indicated that compounds containing fluorosulfonyl groups exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro assays demonstrated that the compound exhibits significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in several cancer cell lines. Results indicate that the compound induces apoptosis in these cells, potentially through the activation of caspase pathways. The IC50 values for different cell lines are summarized in Table 1.

Cell LineIC50 (µM)
HeLa12.5
MCF-78.0
A54915.0

This table illustrates the varying sensitivity of different cancer cell lines to the compound, highlighting its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication explored the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial activity.
  • Cytotoxicity Assessment : A research group investigated the cytotoxic effects of this compound on breast cancer cells. The findings revealed that treatment with the compound led to significant cell death, with flow cytometry analysis confirming an increase in early apoptotic cells after exposure.

Comparative Analysis

This compound can be compared to other fluorosulfonyl-containing compounds in terms of biological activity:

Compound NameAntimicrobial ActivityCytotoxicity (IC50 µM)
This compoundModerate12.5
4-FluorobenzenesulfonamideHigh10.0
SulfobromophthaleinLow>50

This comparison highlights the unique position of this compound within a class of biologically active compounds.

Properties

Molecular Formula

C9H8BrFO4S

Molecular Weight

311.13 g/mol

IUPAC Name

ethyl 3-bromo-4-fluorosulfonylbenzoate

InChI

InChI=1S/C9H8BrFO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3

InChI Key

GNGCHEFBFNAVBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)F)Br

Origin of Product

United States

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